
2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE is a chemical compound with the molecular formula C12H18O8. It is a derivative of glucose, where specific hydroxyl groups are acetylated and an ethylidene group is introduced. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE typically involves the protection of the hydroxyl groups of glucose. The process begins with the acetylation of the 2 and 3 positions of glucose using acetic anhydride in the presence of a catalyst such as pyridine. Following this, the 4 and 6 positions are protected by forming an ethylidene acetal using acetaldehyde and an acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium methoxide for methanolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the deprotected glucose derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE involves its interaction with specific enzymes and molecular targets. The acetyl and ethylidene groups can influence the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-O-Ethylidene-2,3-di-o-chloroacetyl-β-D-glucopyranose: Similar structure but with chloroacetyl groups instead of acetyl groups.
Tri-O-acetyl-D-glucal: Another acetylated glucose derivative used in organic synthesis.
Uniqueness
2,3-DI-O-ACETYL-4,6-O-ETHYLIDENE-SS-D-GLUCOPYRANOSE is unique due to its specific pattern of acetylation and the presence of the ethylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
118139-63-2 |
|---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.268 |
IUPAC Name |
[(2R,4aR,6R,7R,8S,8aR)-7-acetyloxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C12H18O8/c1-5(13)17-10-9-8(4-16-7(3)19-9)20-12(15)11(10)18-6(2)14/h7-12,15H,4H2,1-3H3/t7-,8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
KLGCSEFIXZIUCS-ZZLGJBLRSA-N |
SMILES |
CC1OCC2C(O1)C(C(C(O2)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


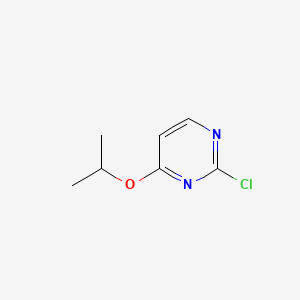
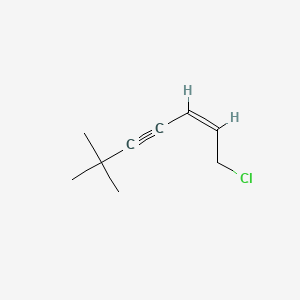
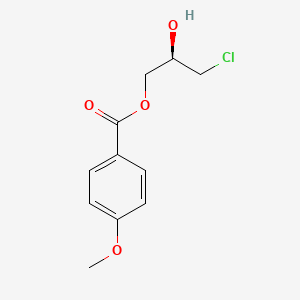


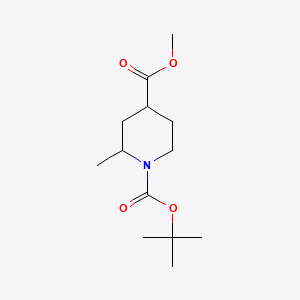
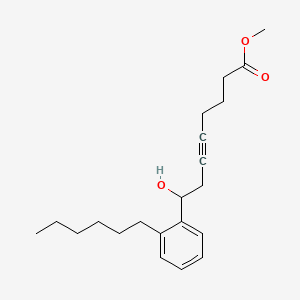
![(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B570370.png)
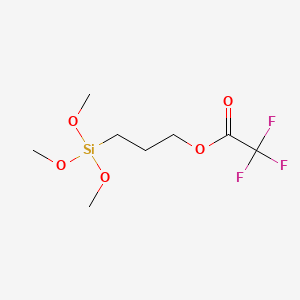
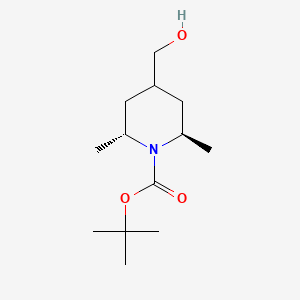

![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
